4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol
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Overview
Description
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol is an organic compound characterized by the presence of a phenolic group substituted with tert-butyl and ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol typically involves the alkylation of phenol with tert-butyl and ethylsulfanyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of tert-butylphenol . The subsequent introduction of ethylsulfanyl groups can be achieved through nucleophilic substitution reactions, where ethylsulfanyl groups replace hydrogen atoms on the phenolic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced phenols.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The ethylsulfanyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: Shares the tert-butyl group but lacks the ethylsulfanyl groups.
2-Tert-butyl-4-methylphenol: Contains a methyl group instead of ethylsulfanyl groups.
4-Tert-butyl-2-chlorophenol: Substituted with a chlorine atom instead of ethylsulfanyl groups.
Properties
CAS No. |
112332-16-8 |
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Molecular Formula |
C13H20OS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(ethylsulfanylmethylsulfanyl)phenol |
InChI |
InChI=1S/C13H20OS2/c1-5-15-9-16-12-8-10(13(2,3)4)6-7-11(12)14/h6-8,14H,5,9H2,1-4H3 |
InChI Key |
GLIBOOHHTXNNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCSC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
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